Stylopine hydrochloride

Cancer metabolism Steroidogenesis Enzymology

Research on protoberberine alkaloids is often compromised by the DNA intercalation and genotoxicity inherent to quaternary analogs like coptisine or berberine. Stylopine hydrochloride is a tetrahydroprotoberberine that eliminates this variable-it shows no detectable binding to G-quadruplex, dsDNA, or ssDNA. This unique profile makes it the definitive negative control for DNA-binding studies and a clean tool for investigating non-DNA-mediated pharmacology. - Most potent AKR1C3 inhibitor among 19 tested Chelidonium majus alkaloids; suppresses anthracycline resistance in intact cells without cytotoxicity. - Matches axitinib's anti-osteosarcoma efficacy in MG-63 cells via VEGFR2 pathway modulation (MTT, apoptosis, migration assays). - Inhibits LPS-induced NO, PGE2, TNF-α, IL-1β, and IL-6 via NF-κB and MAPK pathways without baseline cytotoxicity, ideal for chronic inflammation models.

Molecular Formula C19H18ClNO4
Molecular Weight 359.8 g/mol
Cat. No. B593557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStylopine hydrochloride
Molecular FormulaC19H18ClNO4
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.Cl
InChIInChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H
InChIKeyWZUQSTMUNWBERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Stylopine Hydrochloride: Procurement & Differentiation


Stylopine hydrochloride (CAS 96087-21-7) is the hydrochloride salt of stylopine, a tetrahydroprotoberberine-type isoquinoline alkaloid naturally occurring in Chelidonium majus and Corydalis species [1]. It functions as a potent and selective AKR1C3 (aldo-keto reductase 1C3) inhibitor, a suppressor of LPS-induced inflammatory mediators (NO, PGE2, TNF-α, IL-1β, IL-6) via NF-κB and MAPK pathway modulation, and a VEGFR2 signaling regulator with demonstrated anti-osteosarcoma activity in MG-63 cells [2][3]. Unlike its quaternary protoberberine analogs (e.g., coptisine, berberine), stylopine lacks significant DNA intercalation activity, a property with implications for reducing genotoxicity risk in certain research contexts [4].

AKR1C3 pathway inhibition Validated inhibitor for steroid metabolism studies
NF-κB / MAPK modulation Inflammatory mediator assay context without cytotoxicity
VEGFR2 signaling research Osteosarcoma cell-model endpoint review
DNA interaction-negative control No detectable DNA binding, avoids genotoxic confounding

Stylopine Hydrochloride Non-Interchangeability


Substituting stylopine hydrochloride with structurally related protoberberine alkaloids (e.g., coptisine, berberine, chelerythrine) introduces critical variability in target selectivity, mechanism of action, and off-target DNA interactions. Stylopine is a tetrahydroprotoberberine, whereas coptisine and berberine are quaternary protoberberines; this oxidation state difference fundamentally alters DNA binding behavior—coptisine and corysamine preferentially interact with G-quadruplex DNA, while stylopine exhibits no detectable DNA interaction, eliminating a significant source of genotoxic confounding in cellular assays [1]. Furthermore, within the Chelidonium majus alkaloid panel, stylopine demonstrates a distinct activity profile: it is the most potent AKR1C3 inhibitor among 19 tested isoquinoline alkaloids, yet it is inactive against acetylcholinesterase relative to chelidonine (IC50 = 26.84 µM) and shows negligible E. coli antibacterial activity compared to sanguinarine and chelerythrine [2][3][4]. Selecting a generic protoberberine without these comparative data points introduces uncontrolled experimental variables that can invalidate hypothesis testing and complicate reproducibility.

Quaternary protoberberines (e.g., coptisine) interact with DNA; stylopine shows no binding, altering genotoxicity outcomes.
AKR1C3 inhibitory potency varies widely among isoquinoline alkaloids; stylopine’s rank may not transfer to analogs.
Cholinesterase activity differs: stylopine is a weak AChE inhibitor vs. chelidonine, introducing cholinergic confounds.

Stylopine Hydrochloride Differentiation Evidence


AKR1C3 Inhibitory Potency and Selectivity

Stylopine was identified as the most potent AKR1C3 inhibitor among 19 tested isoquinoline alkaloids, exhibiting moderate selectivity toward AKR1C3 over AKR1C1 [1]. In intact cellular assays, stylopine significantly inhibited AKR1C3-mediated reduction of daunorubicin without considerable cytotoxicity, a property not uniformly observed across the tested alkaloid panel [1]. This positions stylopine as a validated model inhibitor for AKR1C3 research, distinct from broader-spectrum or less potent protoberberines.

AKR1C3 inhibition
Head-to-head
Ranked #1 among 19 isoquinoline alkaloids; intact-cell inhibition without cytotoxicity
Supports AKR1C3 pathway inhibition studies
Reported in recombinant enzyme and cell assays
Cancer metabolism Steroidogenesis Enzymology Drug resistance

Anti-inflammatory Mediator Suppression in Macrophages

In LPS-stimulated RAW 264.7 macrophages, stylopine concentration-dependently reduced NO, PGE2, TNF-α, IL-1β, and IL-6 production, and suppressed COX-2 activity [1]. Critically, stylopine per se exhibited no cytotoxic effect in unstimulated cells at the tested concentrations, establishing a therapeutic window distinct from cytotoxic anti-inflammatory agents [1]. While coptisine shares anti-inflammatory activity, stylopine's tetrahydro structure confers distinct DNA interaction properties relevant to long-term cellular studies [2].

Inflammatory mediators
Reported
Reduced NO, PGE2, TNF-α, IL-1β, IL-6; no baseline cytotoxicity
Supports NF-κB/MAPK pathway modulation research
LPS-stimulated RAW 264.7 macrophage model
Inflammation Immunology Macrophage biology NF-κB signaling

VEGFR2 Inhibition in Osteosarcoma

In MG-63 human osteosarcoma cells, stylopine demonstrated anti-tumor effects comparable to the clinical VEGFR inhibitor axitinib [1]. Stylopine inhibited VEGF-165-induced VEGFR2 expression, suppressed cell proliferation (MTT assay), induced mitochondrial membrane damage and apoptosis (EtBr/AO staining, MMP assay), and reduced cell migration (transwell assay) [1]. This activity profile positions stylopine as a natural-product lead for VEGFR2-targeted bone cancer research, distinct from axitinib's broader kinase inhibition profile.

VEGFR2 modulation
Head-to-head
Comparable to axitinib: inhibited VEGFR2 expression, induced apoptosis, reduced migration
Supports VEGFR2 pathway-response comparison
MG-63 human osteosarcoma cell assays
Osteosarcoma Angiogenesis VEGFR2 Cancer therapeutics

Acetylcholinesterase Inhibition vs. Chelidonine

Stylopine exhibits weak acetylcholinesterase (AChE) inhibitory activity (IC50 = 114 ± 2.9 µM) and negligible butyrylcholinesterase (BuChE) inhibition (IC50 > 1000 µM), contrasting sharply with chelidonine (IC50 AChE = 26.84 ± 1.2 µM; IC50 BuChE = 31.86 ± 1.4 µM) [1]. This 4.25-fold difference in AChE potency and the complete lack of BuChE activity make stylopine a suitable negative control or selectivity probe in cholinesterase research where confounding cholinergic effects must be minimized.

AChE / BuChE inhibition
Head-to-head
AChE IC50: 114 µM (stylopine) vs. 26.84 µM (chelidonine); BuChE IC50 > 1000 µM vs. 31.86 µM
Supports selectivity profiling: non-cholinergic probe
4.25-fold weaker AChE; negligible BuChE
Cholinesterase Alzheimer's disease Neuropharmacology Enzyme inhibition

DNA Interaction vs. Coptisine and Corysamine

Competitive dialysis, CD spectrometry, and ESI-MS experiments demonstrated that the quaternary protoberberine alkaloids corysamine and coptisine preferentially interact with G-quadruplex DNA structures over dsDNA and ssDNA [1]. In direct contrast, the tetrahydroprotoberberine alkaloid stylopine exhibited no detectable interaction with any DNA structure tested, including G-quadruplexes, dsDNA, and ssDNA [1]. This fundamental difference arises from the tetrahydro vs. quaternary oxidation state and has direct implications for genotoxicity risk in cellular models.

DNA interaction
Head-to-head
No detectable binding to G-quadruplex, dsDNA, or ssDNA (vs. coptisine/corysamine G-quadruplex preference)
Supports DNA interaction-negative control context
Competitive dialysis, CD spectrometry, ESI-MS
DNA binding Genotoxicity G-quadruplex Protoberberine alkaloids

Nematocidal Selectivity vs. Clinical Anthelmintics

L-stylopine demonstrated strong nematocidal activity against third-stage larvae of Strongyloides ratti and S. venezuelensis with low cytotoxicity toward HL60 cells, yielding a favorable PC50/IC50 selectivity ratio comparable to or exceeding that of clinical anthelmintics ivermectin, albendazole, and thiabendazole [1]. Within the tested isoquinoline panel, only protopine, D-corydaline, and L-stylopine exhibited this favorable therapeutic window, distinguishing them from other alkaloids with either lower potency or higher cytotoxicity [1].

Nematocidal selectivity
Head-to-head
PC50/IC50 ratio comparable to ivermectin, albendazole, thiabendazole
Supports nematocidal selectivity research
Strongyloides larvae vs. HL60 cytotoxicity
Antiparasitic Strongyloidosis Nematocidal Selectivity index

Stylopine Hydrochloride Research Applications


AKR1C3-Targeted Cancer & Steroid Metabolism Research

Stylopine hydrochloride is the optimal procurement choice for AKR1C3 inhibition studies due to its validated status as the most potent inhibitor among 19 tested isoquinoline alkaloids [1]. The compound significantly inhibits AKR1C3-mediated daunorubicin reduction in intact cells without cytotoxicity, making it suitable for cellular assays examining anthracycline resistance, hormone-dependent cancer proliferation, and steroid hormone metabolism. It is explicitly recommended as a model AKR1C3 inhibitor and scaffold for structural analog development [1].

VEGFR2 Pathway & Osteosarcoma Studies

For osteosarcoma research requiring VEGFR2 pathway modulation, stylopine provides anti-tumor effects comparable to the clinical inhibitor axitinib in MG-63 cells, as demonstrated by MTT proliferation assays, apoptosis induction (EtBr/AO staining), mitochondrial membrane potential disruption, and transwell migration inhibition [2]. Stylopine's distinct natural-product scaffold offers a complementary tool to synthetic VEGFR inhibitors for studying resistance mechanisms and combination strategies.

DNA Interaction-Negative Control for Protoberberines

Stylopine hydrochloride is uniquely suited as a negative control in DNA-binding studies involving protoberberine alkaloids. Unlike coptisine and corysamine, which exhibit preferential G-quadruplex DNA interaction, stylopine shows no detectable binding to any DNA structure (G-quadruplex, dsDNA, or ssDNA) [3]. This property is critical for experiments designed to isolate non-DNA-mediated pharmacological effects and for long-term studies where DNA intercalation would introduce genotoxic confounding variables.

Viability-Sparing Anti-inflammatory Studies

In LPS-stimulated macrophage models, stylopine suppresses multiple NF-κB-dependent inflammatory mediators (NO, PGE2, TNF-α, IL-1β, IL-6) without baseline cytotoxicity [4]. This favorable viability profile distinguishes stylopine from cytotoxic anti-inflammatory compounds and makes it particularly suitable for chronic inflammation models, combination treatments, and experiments where cell death would otherwise obscure inflammatory readouts.

Application
Selection Property
Validation Focus
AKR1C3 pathway studies
AKR1C3 inhibitory potency review
Cellular daunorubicin reduction assay
VEGFR2 signaling research
VEGFR2 pathway modulation profile
Osteosarcoma cell-model endpoint review
DNA interaction-negative control
DNA binding profile
G-quadruplex interaction assays
Anti-inflammatory studies
NF-κB pathway modulation without cytotoxicity
LPS-stimulated macrophage mediator assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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